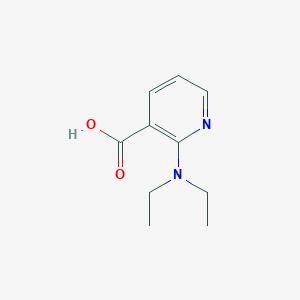

2-(Diethylamino)nicotinic acid

Description

Contextualization within the Nicotinic Acid Derivatives Landscape

Nicotinic acid and its derivatives are a versatile class of compounds with a broad range of applications in medicinal chemistry and beyond. chemistryjournal.netresearchgate.netsci-hub.se Historically, nicotinic acid was identified as a lipid-lowering agent in 1955. wikipedia.org It is known to influence lipid profiles by inhibiting lipolysis and has been approved by the FDA for treating dyslipidemia and pellagra. sci-hub.se

The pyridine (B92270) ring of nicotinic acid is a key structural feature that allows for various modifications, leading to a diverse library of derivatives. nih.gov Researchers have synthesized numerous derivatives by introducing different substituents at various positions of the pyridine ring. These modifications aim to enhance the therapeutic efficacy, reduce side effects, or explore new biological activities. For instance, some derivatives have shown promise as anti-inflammatory, analgesic, antioxidant, and anticancer agents. chemistryjournal.netjst.go.jpnih.gov The study of nicotinic acid derivatives is a very active field, with researchers continuously exploring new compounds and their potential applications. nih.gov

Significance of the Diethylamino Pharmacophore in Pyridine Chemistry

The diethylamino group is a significant pharmacophore in medicinal chemistry. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The diethylamino group, a dialkylamino group, is an electron-donating group. rsc.org Its incorporation into a molecule can influence its physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These properties, in turn, can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. rsc.org

In the context of pyridine chemistry, the diethylamino group can enhance the biological activity of the parent molecule. Pyridine and its derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs. researchgate.netmdpi.com The nitrogen atom in the pyridine ring and the potential for various substitution patterns make it a privileged structure in drug discovery. nih.govresearchgate.net The addition of a diethylamino group can further enhance the therapeutic potential of pyridine-based compounds.

Historical Evolution of Research on Related N-Substituted Nicotinic Acid Derivatives

Research on N-substituted derivatives of nicotinic acid has a long history, with early studies focusing on the synthesis and characterization of these compounds. One of the early significant developments was the synthesis of nicotinic acid derivatives as potential therapeutic agents. For instance, research dating back to the mid-20th century described the synthesis of various pyridine-1-oxides, including derivatives of nicotinic acid. acs.org

Over the years, the focus of research has shifted towards understanding the structure-activity relationships of these derivatives and exploring their therapeutic potential in various diseases. The discovery that nicotinic acid itself could lower cholesterol levels spurred further interest in its derivatives. wikipedia.org Scientists began to synthesize and test a wide array of N-substituted nicotinic acid derivatives to improve upon the pharmacological profile of the parent compound. This has led to the development of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. jst.go.jpum.edu.my

Overview of Current Academic Research Avenues for 2-(Diethylamino)nicotinic Acid

Current research on this compound and related compounds is exploring several promising avenues. While specific research on this compound is not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives is being investigated for various applications.

One area of focus is the development of new therapeutic agents. For example, nicotinic acid derivatives are being studied for their potential in treating Alzheimer's disease, with some studies suggesting they may improve cognitive function. chemistryjournal.netnih.gov Other research is focused on the development of new anticancer agents, with some nicotinic acid derivatives showing promising activity against various cancer cell lines. nih.gov

Another area of research is in the development of new imaging agents. For instance, a fluorinated derivative of a nicotinamide (B372718), which is closely related to nicotinic acid, is being investigated as a potential PET imaging radiotracer for melanoma. researchgate.net This highlights the potential for using nicotinic acid derivatives in diagnostic applications as well.

The synthesis of novel nicotinic acid derivatives with unique properties is also an ongoing area of research. Scientists are exploring new synthetic methods to create a wider range of derivatives with diverse biological activities. mdpi.commdpi.com This includes the incorporation of different functional groups and the exploration of various substitution patterns on the pyridine ring.

Table of Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(diethylamino)pyridine-3-carboxylic acid |

| CAS Number | 1017362-89-8 |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHPSUKLWQYINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 2 Diethylamino Nicotinic Acid

Direct Synthesis Strategies for 2-(Diethylamino)nicotinic Acid

Direct synthesis strategies for this compound primarily focus on forming the amide bond between a nicotinic acid precursor and diethylamine, followed by a subsequent transformation if necessary, or by directly introducing the diethylamino group onto the pyridine (B92270) ring.

Condensation Reactions Utilizing Nicotinic Acid Precursors

One of the main strategies for synthesizing derivatives of nicotinic acid involves the condensation reaction between the carboxylic acid group of nicotinic acid and an amine. This typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine.

The direct condensation of nicotinic acid with diethylamine to form an amide linkage requires the activation of the carboxylic acid. This is because carboxylic acids are generally unreactive towards amines under mild conditions. A common method to achieve this is by converting the carboxylic acid into a more reactive species, such as an acid chloride or by using a coupling agent.

One documented method involves the use of phosphorus oxychloride (POCl₃) as a dehydrating coupling agent. In this approach, nicotinic acid is reacted with diethylamine in the presence of phosphorus oxychloride. google.com The reaction proceeds by activating the carboxylic acid group, allowing for the nucleophilic attack of diethylamine to form N,N-diethylnicotinamide. This amide can then potentially be a precursor for further transformations if the desired final product is the 2-substituted acid, although the direct conversion from the amide to the 2-amino acid is not a standard procedure.

The general reaction can be summarized as follows: Nicotinic Acid + Diethylamine --(POCl₃)--> N,N-Diethylnicotinamide

| Reagent/Catalyst | Role | Reference |

| Phosphorus oxychloride (POCl₃) | Coupling Agent | google.com |

| Diethylamine | Reactant | google.com |

| Nicotinic Acid | Reactant | google.com |

| Toluene | Solvent | google.com |

For the synthesis of N,N-diethylnicotinamide, a precursor that could potentially lead to this compound through subsequent steps, specific reaction conditions have been outlined. A described method involves adding a solution of diethylamine and nicotinic acid to a boiling solution of phosphorus oxychloride in a suitable solvent like toluene. google.com The reaction mixture is then heated, typically at the boiling point of the solvent, for several hours to ensure the completion of the condensation. google.com The process is sensitive to the order of addition of reagents to optimize the yield and minimize side reactions. google.com

| Parameter | Condition | Reference |

| Temperature | Boiling point of toluene (100-110 °C) | google.com |

| Reaction Time | 10 hours | google.com |

| Solvent | Toluene | google.com |

Nucleophilic Aromatic Substitution Routes for Introduction of the Diethylamino Moiety

A more direct route to this compound involves the nucleophilic aromatic substitution (SNA) of a suitable leaving group at the 2-position of the nicotinic acid ring with diethylamine. The most common precursor for this reaction is 2-chloronicotinic acid. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring facilitates the nucleophilic attack at the C-2 position.

The amination of 2-chloronicotinic acid with various amines can be facilitated by catalysts. While research has extensively covered the use of boric acid as a catalyst for the synthesis of 2-(arylamino)nicotinic acid derivatives, the principle can be extended to reactions with aliphatic amines like diethylamine. nih.govresearchgate.net Boric acid is believed to activate the 2-chloronicotinic acid, making the pyridine ring more susceptible to nucleophilic attack. researchgate.net This catalytic approach is advantageous as it often allows for milder reaction conditions and can be performed without the need for a solvent. nih.gov

The proposed catalytic activation by boric acid can occur through two potential pathways: interaction with the carboxylic acid group or a Lewis acid-base interaction with the pyridine nitrogen. researchgate.net

Solvent-free, or neat, reaction conditions are becoming increasingly popular in chemical synthesis due to their environmental and economic benefits. The synthesis of 2-(arylamino)nicotinic acid derivatives from 2-chloronicotinic acid has been successfully demonstrated under solvent-free conditions, often in the presence of a catalyst like boric acid. nih.gov These reactions are typically carried out by heating a mixture of the reactants at an elevated temperature. For the synthesis of flunixin, a 2-(arylamino)nicotinic acid derivative, optimal conditions were found to be a 2:1 molar ratio of the aniline to 2-chloronicotinic acid at 120 °C with boric acid as a catalyst. nih.gov It is plausible that similar solvent-free protocols could be developed for the reaction of 2-chloronicotinic acid with diethylamine.

| Parameter | Condition | Reference |

| Reactants | 2-chloronicotinic acid, Diethylamine | |

| Catalyst | Boric Acid (potential) | nih.govresearchgate.net |

| Temperature | ~120 °C (by analogy) | nih.gov |

| Solvent | None | nih.gov |

Derivatization from Related Pyridine Carboxylic Acid Amides (e.g., Nicotinic Acid Diethylamide Synthesis)

Chemical Reactivity and Derivatization Pathways of this compound

This compound, as a substituted pyridine carboxylic acid, exhibits reactivity at several sites, including the pyridine nitrogen, the carboxylic acid group, and the diethylamino substituent. This allows for a variety of derivatization pathways, including oxidation and reduction reactions.

Oxidation Reactions (e.g., N-Oxide Formation)

The nitrogen atom in the pyridine ring of nicotinic acid and its derivatives can be oxidized to form an N-oxide. wikipedia.org This transformation can be achieved using various oxidizing agents. For the parent nicotinic acid, oxidation can be carried out to produce nicotinic acid N-oxide. wikipedia.org This N-oxide is a precursor in the synthesis of other compounds. wikipedia.org

The formation of N-oxides can significantly alter the electronic properties and reactivity of the pyridine ring. The N-oxide group is highly polar and can influence the solubility and biological activity of the molecule. nih.gov While specific studies on the N-oxidation of this compound are not detailed in the provided search results, the general reactivity of pyridine N-oxidation suggests that this transformation is a feasible derivatization pathway. Common oxidizing agents for such reactions include hydrogen peroxide and peroxy acids. nih.govmdpi.com

Reduction Reactions of Functional Groups

The functional groups of nicotinic acid and its derivatives can undergo reduction. Nicotinic acid itself can be reduced to form nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial coenzymes in various metabolic redox reactions. oregonstate.edulibretexts.org The reduction of the pyridinium ring in NAD+ to NADH is a fundamental process in cellular respiration. libretexts.orgnih.gov

While specific reduction reactions for this compound are not explicitly detailed, the general principles of reducing pyridine carboxylic acids can be applied. The carboxylic acid group can potentially be reduced to an aldehyde or an alcohol. nih.gov Furthermore, the pyridine ring can be hydrogenated to form the corresponding piperidine derivative, nipecotic acid. nih.gov The choice of reducing agent would determine the extent of reduction. For instance, sodium borohydride and sodium dithionite are commonly used for the reduction of pyridinium salts. nih.gov

Nucleophilic Substitution Reactions Involving the Diethylamino Group

While the diethylamino group at the 2-position of the nicotinic acid ring is generally a poor leaving group, its substitution is a key transformation in the synthesis of various derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, facilitates nucleophilic attack, particularly when activated by electron-withdrawing groups. However, even without strong activation, forcing conditions can enable the displacement of the diethylamino moiety.

A common strategy to facilitate this substitution is the initial conversion of the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride. This modification can influence the electronic properties of the ring and improve the feasibility of the substitution reaction.

For instance, the synthesis of 2-morpholinonicotinic acid has been achieved from 2-chloronicotinic acid through a three-step process involving esterification, nucleophilic substitution with morpholine, and subsequent hydrolysis. atlantis-press.comresearchgate.net This highlights a common pathway where a halogen at the 2-position is displaced by a nucleophile. While this example starts with a chloro-derivative, it illustrates the principle of nucleophilic substitution at the 2-position of the nicotinic acid scaffold.

The general mechanism for SNAr reactions involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org The departure of the leaving group then restores the aromaticity of the ring. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate and is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

In the context of this compound, the direct displacement of the diethylamino group by another nucleophile would require harsh reaction conditions due to the basicity of the leaving group. Research in this specific area often focuses on the synthesis of 2-substituted nicotinic acids from precursors like 2-chloronicotinic acid, where the halogen acts as a good leaving group. wikipedia.orgchemicalbook.com

Table 1: Examples of Nucleophilic Substitution Reactions on Nicotinic Acid Derivatives

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) |

| 2-Chloronicotinic acid | Morpholine | 2-Morpholinonicotinic acid | 1. Esterification, 2. Nucleophilic Substitution, 3. Hydrolysis | 93 (overall) atlantis-press.comresearchgate.net |

| 2-Chloronicotinic acid | Various primary aromatic amines | 2-Anilino nicotinic acids | Solvent- and catalyst-free | Good to excellent researchgate.net |

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of a wide array of derivatives through esterification and amidation reactions. nih.gov These transformations are fundamental in medicinal chemistry and materials science for modifying the physicochemical properties of the parent molecule.

Esterification:

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. libretexts.org This reversible reaction is typically driven to completion by removing water or using an excess of the alcohol. Common methods include Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with a strong acid like sulfuric acid.

Alternative methods for esterification under milder conditions involve the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with the alcohol.

Amidation:

The formation of amides from this compound involves its reaction with a primary or secondary amine. libretexts.org Similar to esterification, this can be achieved by direct condensation at high temperatures, though this method is often inefficient.

More commonly, the carboxylic acid is first activated. This can be done by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. mdpi.com Alternatively, peptide coupling reagents are widely employed for amide bond formation. These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU), facilitate the reaction under mild conditions and with high yields. nih.gov

For example, the synthesis of nicotinic acid amide can be achieved by first converting nicotinic acid to its ester, which is then treated with ammonium hydroxide. google.com Another approach involves the synthesis of nicotinic acid hydrazides through the hydrazinolysis of corresponding ester derivatives. mdpi.com

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Method | Description |

| Esterification | Fischer-Speier Esterification | Reaction with alcohol in the presence of a strong acid catalyst. libretexts.org |

| Carbodiimide Coupling (e.g., DCC, DIC) | Activation of the carboxylic acid to facilitate reaction with an alcohol. researchgate.net | |

| Amidation | Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) | Conversion to a more reactive acyl chloride, followed by reaction with an amine. mdpi.com |

| Peptide Coupling Reagents (e.g., EDC, HATU) | Facilitates amide bond formation under mild conditions. nih.gov |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. mdpi.com The synthesis of this compound and its derivatives can be made more environmentally benign by adopting greener synthetic routes, using safer solvents, and improving atom economy.

Key green chemistry approaches applicable to these syntheses include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or supercritical fluids. mdpi.com For example, catalyst- and solvent-free synthesis of 2-anilino nicotinic acid derivatives has been reported, offering an operationally simple and green procedure. researchgate.net

Catalysis: Employing catalytic methods, including biocatalysis, to reduce the use of stoichiometric reagents and improve reaction efficiency. nih.gov For instance, lipases have been used in the synthesis of nicotinamide derivatives, offering high product yields in environmentally friendly solvents like tert-amyl alcohol. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. nih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the nicotinic acid scaffold.

A notable example of a green synthetic approach is the solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives from 2-chloronicotinic acid and various primary aromatic amines. researchgate.net This method provides good to excellent yields in a short reaction time (15–120 min), significantly reducing waste and environmental impact compared to traditional methods that often require metal catalysts and high-boiling, non-green solvents like DMF. researchgate.net

Furthermore, the use of biocatalysts, such as Novozym® 435 from Candida antarctica, has been successfully applied to the synthesis of nicotinamide derivatives in continuous-flow microreactors. nih.gov This approach not only utilizes a reusable catalyst but also employs a green solvent and significantly shortens reaction times compared to batch processes. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of Nicotinic Acid Derivatives | Reference |

| Solvent-free Synthesis | Synthesis of 2-anilino nicotinic acids derivatives | researchgate.net |

| Biocatalysis | Lipase-catalyzed synthesis of nicotinamide derivatives | nih.gov |

| Use of Greener Solvents | Water used as a co-solvent in the synthesis of ABT-546 | mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis of 3-cyanopyridine (B1664610) | nih.gov |

Computational and Theoretical Investigations of 2 Diethylamino Nicotinic Acid Molecular Properties and Interactions

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic characteristics of 2-(Diethylamino)nicotinic acid. These computational methods provide insights that complement experimental data and help in understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is particularly effective for determining the optimized, or ground state, geometries of molecules. For derivatives of nicotinic acid, DFT calculations have been successfully employed to predict molecular structures. researchgate.netmdpi.com The process involves minimizing the energy of the molecule with respect to all geometrical parameters without imposing any symmetry constraints. mdpi.com For similar molecules, optimized bond lengths and angles have been found to be in good agreement with experimental X-ray diffraction data. mdpi.comjocpr.com

Computational studies on related nicotinic acid derivatives have utilized DFT to explore different possible conformations and identify the most stable structures. researchgate.netresearchgate.net These calculations provide a detailed picture of the three-dimensional arrangement of atoms in the this compound molecule, which is crucial for understanding its physical and chemical properties.

To understand the behavior of this compound when it absorbs light and enters an excited state, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netrsc.org This approach is favored due to its balance of reasonable computational cost and good accuracy for many molecular systems. researchgate.netchemrxiv.org TD-DFT calculations can predict electronic absorption spectra by determining the transition energies from the ground state to various excited states. researchgate.netuci.edursc.org

The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional. arxiv.org For complex molecules, it is important to select a functional that provides a reliable description of the electronic transitions. arxiv.org By analyzing the orbitals involved in these transitions, the nature of the excited states, such as whether they involve localized excitations or charge transfer, can be characterized. researchgate.netresearchgate.net

The accuracy of both DFT and TD-DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. nih.gov A basis set is a set of mathematical functions used to build the molecular orbitals. dokumen.pub Larger and more flexible basis sets, such as Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets, generally provide more accurate results but at a higher computational cost. arxiv.orgjocpr.comnih.govohio-state.edu For geometry optimizations of similar molecules, the aug-cc-pVDZ basis set has been shown to offer a good balance of accuracy and efficiency. nih.gov

The exchange-correlation functional is an approximation to the complex electron-electron interaction. uni-paderborn.de Popular functionals include B3LYP, which is a hybrid functional that includes a portion of exact Hartree-Fock exchange, and others like PBE and BP86. nih.govuni-paderborn.de The B3LYP functional, often paired with a basis set like 6-311++G(d,p), has been widely used for studying nicotinic acid and its derivatives, yielding reliable results for both structural and electronic properties. jocpr.comresearchgate.netnih.govdergipark.org.tr The choice of functional can be critical, especially for excited state calculations, where some functionals may underestimate charge-transfer excitation energies. arxiv.org

Table 1: Common Basis Sets and Functionals in DFT/TD-DFT Calculations

| Category | Examples | Description |

|---|---|---|

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), aug-cc-pVDZ, def2-TZVP | Sets of mathematical functions representing atomic orbitals. Larger sets provide more flexibility and accuracy. nih.govnih.govohio-state.edu |

| Exchange-Correlation Functionals | B3LYP, PBE, BP86, M06-2X, ωB97M-V | Approximations for the exchange and correlation energies of electrons within DFT. nih.govohio-state.edu |

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational analysis provides valuable descriptors that help in understanding and predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and is based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. irjweb.com DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap for molecules like nicotinic acid derivatives. jocpr.comirjweb.com

Table 2: Frontier Molecular Orbital Data for a Related Nicotinic Acid Derivative (6-methyl nicotinic acid)

| Parameter | Value (a.u.) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.252 | -6.857 |

| LUMO Energy | -0.089 | -2.422 |

| Energy Gap (ΔE) | 0.163 | 4.435 |

Data derived from calculations on 6-methyl nicotinic acid at the B3LYP/6-311+G(d,p) level of theory. jocpr.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas often correspond to the presence of electronegative atoms like oxygen and nitrogen. jocpr.comresearchgate.net Conversely, blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often located around hydrogen atoms. jocpr.comresearchgate.net Green and yellow areas represent regions with intermediate potential. jocpr.com For nicotinic acid and its derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions. jocpr.comresearchgate.net

Charge Transfer Dynamics (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intramolecular interactions by transforming the complex molecular wave function into a representation of localized bonds and lone pairs, akin to a Lewis structure. This approach provides quantitative insights into donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

In the context of this compound, NBO analysis would elucidate the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The primary interactions expected would involve the lone pairs on the nitrogen and oxygen atoms and the π-orbitals of the pyridine (B92270) ring. Specifically, the analysis would likely reveal significant charge transfer from the lone pair of the diethylamino nitrogen atom to the antibonding orbitals of the adjacent C-N and C-C bonds of the pyridine ring. Similarly, the lone pairs of the carboxylic acid's oxygen atoms would exhibit donor interactions with neighboring antibonding orbitals.

The stabilization energy (E(2)) associated with these delocalizations is calculated through second-order perturbation theory. A higher E(2) value indicates a stronger interaction. For instance, in related nicotinamide (B372718) structures, NBO analysis has revealed significant stabilization energies for interactions corresponding to intermolecular hydrogen bonds, such as N-H···O, with values that can exceed 27 kcal/mol, indicating strong charge transfer. For this compound, key intramolecular charge transfer interactions and their hypothetical stabilization energies are summarized in the table below.

| Donor NBO (i) | Acceptor NBO (j) | Estimated E(2) (kcal/mol) | Interaction Type |

| LP (N) of Diethylamino | π* (Pyridine Ring) | High | Resonance/Hyperconjugation |

| LP (O) of Carbonyl | σ* (C-O of acid) | Moderate | Hyperconjugation |

| LP (O) of Hydroxyl | σ* (C-C of ring) | Moderate | Hyperconjugation |

| π (Pyridine Ring) | π* (C=O of acid) | Moderate | Conjugation |

This table presents expected interactions and relative energies based on the analysis of similar molecular structures. Actual values require specific DFT calculations for this compound.

Reactivity Indices (e.g., Fukui Functions)

Fukui functions are essential reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov

The Fukui function f+(r) indicates the propensity of a site to accept an electron, thus highlighting regions susceptible to nucleophilic attack .

The Fukui function f-(r) indicates the propensity of a site to donate an electron, identifying regions prone to electrophilic attack .

The Fukui function f0(r) averages the characteristics of f+(r) and f-(r) to predict sites for radical attack .

For this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid are expected to be potential sites for electrophilic attack due to their high electron density. Conversely, the carbon atoms within the pyridine ring, particularly those adjacent to the electron-donating diethylamino group and the electron-withdrawing carboxylic acid group, would likely be susceptible to nucleophilic attack. The Fukui functions would provide a quantitative measure of this reactivity, allowing for a precise ranking of the reactive centers within the molecule.

| Atomic Site | Predicted f+(r) (Nucleophilic Attack) | Predicted f-(r) (Electrophilic Attack) | Rationale |

| Pyridine N atom | Low | High | High electron density from lone pair. |

| Carbonyl C atom | High | Low | Electron deficient due to adjacent oxygens. |

| Carbonyl O atom | Low | High | High electron density from lone pair. |

| Diethylamino N atom | Low | High | Strong electron-donating group. |

| Carboxylic Acid H atom | High | Low | Acidic proton, prone to removal. |

This table is a qualitative prediction of the Fukui function values based on the known electronic effects of the functional groups.

Conformational Landscape Exploration and Potential Energy Scans

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformations (local minima) and the energy barriers (transition states) that separate them.

Potential energy scans are performed by systematically rotating specific dihedral angles (torsion angles) and calculating the corresponding energy at each step. For this compound, the key dihedral angles to investigate would be:

The C-C bond connecting the carboxylic acid group to the pyridine ring.

The C-N bond connecting the diethylamino group to the pyridine ring.

The C-C bonds within the ethyl groups of the diethylamino moiety.

By scanning these angles, a conformational energy map can be generated. This map would reveal the most stable conformers. It is expected that steric hindrance between the bulky diethylamino group, the carboxylic acid group, and the pyridine ring will play a significant role in determining the preferred conformations. The lowest energy conformer will likely adopt a geometry that minimizes these steric clashes while maximizing favorable electronic interactions, such as conjugation between the diethylamino lone pair and the pyridine π-system. Understanding this landscape is crucial for predicting how the molecule might interact with biological receptors or pack in a crystal lattice.

Intermolecular Interactions and Solid-State Characteristics

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify and analyze different types of intermolecular contacts.

For molecules related to this compound, such as nicotinamide complexes, Hirshfeld analysis has shown that the crystal packing is typically dominated by H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov Red spots on the dnorm map indicate close contacts, which are often associated with hydrogen bonds.

In a hypothetical crystal structure of this compound, the following intermolecular contacts would be expected to be significant:

O···H/H···O contacts: These would primarily arise from hydrogen bonding involving the carboxylic acid group (O-H···N or O-H···O).

H···H contacts: These are generally the most abundant contacts, representing van der Waals interactions.

N···H/H···N contacts: These would be present due to the hydrogen bonding involving the pyridine nitrogen.

The relative contributions of these contacts to the total Hirshfeld surface area provide a quantitative fingerprint of the crystal packing.

| Interaction Type | Typical Percentage Contribution (based on related structures) nih.govnih.govresearchgate.net |

| H···H | 40 - 60% |

| O···H / H···O | 15 - 45% |

| C···H / H···C | 15 - 25% |

| N···H / H···N | 1 - 5% |

This table provides an illustrative example of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for similar molecules.

Hydrogen Bonding Network Characterization

Hydrogen bonds are the primary directional forces that govern the supramolecular assembly of this compound in the solid state. The molecule possesses both strong hydrogen bond donors (the carboxylic acid -OH) and acceptors (the pyridine nitrogen and the carbonyl oxygen).

The most probable and stable hydrogen bonding motif would be the formation of a dimer through the carboxylic acid groups, creating an R22(8) ring motif. This is a very common synthon in carboxylic acids. Additionally, a head-to-tail arrangement involving a hydrogen bond between the carboxylic acid proton of one molecule and the pyridine nitrogen of another (O-H···N) is highly likely. frontiersin.org The presence of the diethylamino group may also lead to weaker C-H···O or C-H···N interactions, further stabilizing the crystal lattice. The specific network formed will depend on the interplay between these different possible interactions and the steric demands of the diethylamino group. Theoretical studies on nicotinic acid and its derivatives have highlighted the importance of strong N–H···O and N–H···N hydrogen bonds in their crystal structures. researchgate.netnih.gov

Solvent Effects on Molecular Structure and Energetics (e.g., Polarized Continuum Model)

The Polarized Continuum Model (PCM) is an implicit solvation model used to study the effects of a solvent on the properties of a solute molecule without explicitly representing the solvent molecules. wikipedia.org The solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's behavior in solution. rsc.orgyoutube.com

Applying the PCM to this compound would allow for the investigation of how solvent polarity affects:

Molecular Geometry: In polar solvents, conformations with a larger dipole moment are generally stabilized. This could lead to changes in the preferred dihedral angles of the carboxylic acid and diethylamino groups relative to the pyridine ring.

Energetics: The relative energies of different conformers can be altered by the solvent. A conformer that is less stable in the gas phase might become the most stable in a polar solvent if it has a larger dipole moment.

Electronic Properties: Solvent polarity can influence properties such as the HOMO-LUMO gap and the charge distribution within the molecule. For instance, charge separation is generally enhanced in polar solvents.

Calculations using PCM would involve optimizing the geometry of this compound in different solvents (e.g., water, ethanol (B145695), chloroform) and comparing the resulting structures and energies to the gas-phase calculations. This would provide valuable insights into its behavior in different chemical environments.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research specifically detailing the computational and theoretical investigations of this compound for the properties outlined in the requested article structure.

The specific areas of inquiry were:

Rational Design and Structure Activity Relationship Studies of 2 Diethylamino Nicotinic Acid Derivatives

Design Principles for Novel 2-(Diethylamino)nicotinic Acid Derivatives

The rational design of new derivatives of this compound is a methodical process that begins with a deep understanding of biological targets and molecular interactions. slideshare.netlongdom.org This approach aims to create small molecules that can interact optimally with a specific biological target to produce a desired therapeutic outcome. slideshare.netnih.gov The process involves analyzing the structures of known active molecules and their targets to design new molecules with a predicted specific fit. slideshare.net

The concept of "privileged scaffolds" is a cornerstone in modern medicinal chemistry. These are molecular frameworks that can serve as ligands for multiple biological targets. researchgate.net The pyridine (B92270) ring, the core of nicotinic acid and its derivatives, is considered an attractive and privileged scaffold in drug design. mdpi.com This structural motif is present in numerous natural and synthetic compounds with diverse biological profiles. The use of such privileged scaffolds provides a strong foundation for the development of new compounds with drug-like properties. researchgate.net By modifying the functional groups attached to the pyridine core of this compound, it is possible to generate a library of compounds with the potential to interact with a variety of biological targets.

To explore the full therapeutic potential of the this compound scaffold, the generation of chemical libraries with diverse structures is essential. nih.gov This strategy involves the systematic modification of the core structure to produce a wide range of derivatives. chemdiv.com These libraries can then be screened for activity against various biological targets. The design of these libraries often involves techniques such as splicing active substructures from different molecules. For instance, combining the nicotinic acid scaffold with other heterocyclic systems, like thiophene, has been a successful strategy for discovering new fungicidal agents. mdpi.com This approach of creating diverse chemical libraries allows for a broad exploration of the structure-activity landscape and increases the probability of identifying novel lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process.

Both 2D and 3D-QSAR models have been successfully applied to nicotinic acid derivatives to understand their biological activities.

2D-QSAR: These models correlate biological activity with 2D structural descriptors such as physicochemical properties (e.g., lipophilicity, electronic effects) and topological indices. Hologram QSAR (HQSAR), a 2D method, has been used to develop models for inhibitors of acetyl/butyrylcholinesterase, demonstrating significant predictive power. nih.gov

3D-QSAR: These models consider the three-dimensional structure of the molecules and their interaction with a biological target. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. A CoMFA study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which share a pyridine core with nicotinic acid, revealed significant steric and electrostatic contributions to their anti-inflammatory activity. nih.govresearchgate.net Such models provide a detailed 3D map of the structural requirements for optimal biological activity. nih.gov

The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability. nih.gov

QSAR studies on nicotinic acid derivatives and related compounds have identified several key physicochemical descriptors that influence their biological activity:

Lipophilicity (π or logP): This parameter, which describes a compound's solubility in fats and oils, has been shown to be a crucial factor. For instance, in a series of 6-substituted nicotine (B1678760) analogs, a combination of lipophilicity and the molecular volume of the substituent was found to account for their affinity to nicotinic acetylcholinergic receptors (nAChRs). researchgate.net

Steric Factors (Molecular Volume, ΔMOL VOL): The size and shape of substituents play a critical role. In the same study of 6-substituted nicotine analogs, increased steric bulk at the 6-position of the pyridine ring led to decreased affinity. researchgate.net 3D-QSAR studies on other nicotinic receptor ligands also highlighted the major importance of steric interactions for affinity. acs.org

Electrostatic Properties: The distribution of charge within a molecule is also a key determinant of activity. CoMFA studies on piperazine (B1678402) derivatives with a pyridine core showed a significant electrostatic contribution (66.14%) to their anti-inflammatory activity. nih.govresearchgate.net

Dipole Moment: In a study of thionicotinic acid analogs, a strong correlation was observed between the dipole moment and superoxide (B77818) dismutase (SOD) activity, suggesting that electron-withdrawing moieties are crucial for this particular biological effect. mdpi.com

These descriptors provide valuable guidance for the rational design of new this compound derivatives with enhanced biological activity.

Structure-Biological Activity Correlations in Nicotinic Acid Derivatives

The biological activity of nicotinic acid derivatives is highly dependent on their chemical structure. Modifications to the core nicotinic acid scaffold can lead to significant changes in their pharmacological profile.

Several studies have elucidated the structure-activity relationships (SAR) for various biological effects:

Anti-inflammatory Activity: The substitution pattern on the nicotinic acid core is critical for anti-inflammatory effects. In a series of 2-hydroxy-N-(phenyl)nicotinamides, compounds with electron-withdrawing groups such as 4-Cl, 4-Br, and 4-NO2 on the phenyl ring showed potent anti-inflammatory activity. researchgate.net Another study on 2-substituted phenyl derivatives of nicotinic acid found that compounds with a 2-bromophenyl substituent displayed significant analgesic and anti-inflammatory properties. nih.gov Molecular docking studies have suggested that some of these derivatives may exert their effect through inhibition of the COX-2 enzyme. nih.govnih.gov

Vasorelaxant and Antioxidant Activity: A study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs demonstrated that all three compounds exhibited dose-dependent vasorelaxation. mdpi.comnih.gov The nicotinic acid analog was the most potent vasorelaxant, which was attributed to its higher affinity for the receptor compared to the corresponding amide. mdpi.com The vasorelaxant effect was found to be mediated by nitric oxide (NO) and prostacyclin. nih.gov The same study also revealed antioxidant properties for these compounds, with the parent acid being the most potent antioxidant in a DPPH assay. mdpi.comnih.gov

Antimicrobial Activity: Nicotinic acid-derived acylhydrazones have shown promising antibacterial activity, particularly against Gram-positive bacteria. mdpi.com The activity was found to be more potent than the corresponding 1,3,4-oxadiazoline derivatives. mdpi.com The presence of a 5-nitrofuran substituent was identified as being particularly beneficial for antibacterial efficacy. mdpi.com

These findings underscore the importance of the substituents on the nicotinic acid scaffold in determining the specific biological activity and potency of the resulting derivatives.

Table of Research Findings on Nicotinic Acid Derivatives

| Derivative Class | Biological Activity | Key Structural Features for Activity | Reference(s) |

| 2-Hydroxy-N-(phenyl)nicotinamides | Anti-inflammatory | Electron-withdrawing groups (e.g., Cl, Br, NO2) on the phenyl ring | researchgate.net |

| 2-Substituted phenyl derivatives | Analgesic and Anti-inflammatory | 2-Bromophenyl substituent | nih.gov |

| 2-(1-Adamantylthio)nicotinic acid and analogs | Vasorelaxant and Antioxidant | Carboxylic acid moiety for potent vasorelaxation and antioxidant (DPPH) activity | mdpi.comnih.gov |

| Acylhydrazones | Antibacterial | Acylhydrazone functionality and 5-nitrofuran substituent | mdpi.com |

Influence of Diethylamino Substituent Modifications

The amino group at the 2-position of the nicotinic acid scaffold is a key site for modification to explore its impact on biological activity. While specific studies extensively detailing modifications of the diethylamino group on this compound are not widely available in the literature, research on related 2-aminonicotinic acid derivatives provides valuable insights. These studies investigate how altering the size, shape, and basicity of the amino substituent influences activity.

For instance, research involving the nucleophilic substitution of 2-chloronicotinonitrile has led to the synthesis of various 2-aminonicotinic acid analogs where the amino group is part of a cyclic structure. nih.gov By replacing the amino moiety with cyclic amines like morpholine, piperidine, and pyrrolidine, researchers can probe the steric and conformational requirements of the target receptor or enzyme. nih.gov

| Compound | Amino Substituent at C-2 | Observed Activity |

| Derivative A | Morpholine | Moderate tuberculostatic activity |

| Derivative B | Piperidine | Moderate tuberculostatic activity |

| Derivative C | Pyrrolidine | Moderate tuberculostatic activity |

This table illustrates derivatives synthesized from 2-chloro-3-cyanopyridine, which upon hydrolysis would yield the corresponding 2-aminonicotinic acid derivatives. The data indicates that incorporating the nitrogen atom into a heterocyclic ring system is tolerated, yielding compounds with modest biological activity. nih.gov

These modifications from an acyclic diethylamino group to a cyclic system significantly alter the substituent's lipophilicity, conformational flexibility, and hydrogen bonding capacity. Such changes are critical in determining how the molecule interacts with its biological target. Further substitutions on the amine, such as converting a primary amine to a secondary or tertiary amine, can also modulate activity by altering the group's basicity and steric profile. dynamin-inhibitory-peptide.com

Positional and Electronic Effects of Other Substituents on the Pyridine Ring

The pyridine ring of this compound offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The placement and nature of these substituents can profoundly affect the compound's interaction with biological targets. SAR studies on various nicotinamide (B372718) and nicotinic acid derivatives have demonstrated the importance of these modifications.

For example, in a series of N-(thiophen-2-yl) nicotinamide derivatives designed as fungicides, substituents on the pyridine ring were shown to be critical for activity. mdpi.com The introduction of electron-withdrawing groups like chlorine and bromine at positions 5 and 6 influenced the fungicidal potency against various pathogens. mdpi.com

| Compound ID | Substituents on Pyridine Ring | Fungicidal Activity (EC50 in mg/L) vs. P. cubensis |

| 4f | 5,6-dichloro | 1.96 |

| 4g | 6-chloro | 2.67 |

| 4a | 6-bromo-5-chloro-2-methyl | >500 |

Data from a study on N-(thiophen-2-yl) nicotinamide derivatives, highlighting the impact of pyridine ring substituents on fungicidal activity. Dichloro substitution at the 5 and 6 positions resulted in the most potent compound. mdpi.com

These findings underscore the role of electronic effects; halogen atoms are strongly electronegative and can alter the electron density distribution across the pyridine ring, which can in turn affect binding affinity and reactivity. Similarly, the position of substituents is crucial. In another study on nicotinamide derivatives, the relative positions of amino and isopropyl groups on the molecule were found to be critical for antifungal activity. mdpi.com The introduction of a nitro group, a strong electron-withdrawing group, at the 5-position of the nicotinic acid core has also been explored in the synthesis of biologically active hydrazones. mdpi.com These examples collectively show that both the electronic nature (electron-donating vs. electron-withdrawing) and the specific location of substituents are key variables in the rational design of potent nicotinic acid-based compounds.

Computational Approaches in Ligand Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and optimization of lead compounds. For derivatives of this compound, computational methods such as molecular docking, predictive modeling, and virtual screening can accelerate the identification of potent and selective molecules by providing insights into their interactions with biological targets at a molecular level.

Molecular Docking Simulations for Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.

In the context of nicotinic acid derivatives, docking studies have been instrumental in elucidating their mechanism of action. For instance, novel dipeptide derivatives based on nicotinamide were docked into the active sites of enoyl reductase from E. coli and cytochrome P450 14α-sterol demethylase (Cyp51) from Candida albicans to rationalize their antimicrobial activity. nih.gov The simulations revealed key hydrogen bonding and hydrophobic interactions between the ligands and amino acid residues in the enzyme active sites, with calculated MolDock scores ranging from -107 to -179, indicating favorable binding. nih.gov

Similarly, docking studies on nicotinic acid-derived acylhydrazones against the nitroreductase enzyme from Enterobacter cloacae helped to understand their promising antibacterial activity. nih.gov The analysis of the docked poses can identify critical interactions, such as hydrogen bonds with specific serine or glycine (B1666218) residues, that are essential for target engagement.

| Target Enzyme | Ligand Class | Key Interactions Observed in Docking | Reference |

| Enoyl Reductase (E. coli) | Nicotinamide Dipeptides | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Cyp51 (C. albicans) | Nicotinamide Dipeptides | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Nitroreductase (E. cloacae) | Nicotinic Acid Acylhydrazones | Hydrogen bonding with active site residues | nih.gov |

| L,D-Transpeptidase (M. tuberculosis) | Nicotinic Acid Derivatives | High Glide scores correlated with anti-TB activity | researchgate.net |

This table summarizes findings from various molecular docking studies on nicotinic acid derivatives, illustrating how this technique is used to predict and understand ligand-target interactions.

These simulations provide a structural basis for the observed biological activities and guide the rational design of new analogs with improved binding affinity by suggesting modifications that can enhance these key interactions.

Predictive Modeling of Binding Affinities and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

While specific QSAR models for this compound derivatives are not prominently featured in the literature, the methodology has been successfully applied to other classes of heterocyclic compounds to predict their biological activities. For example, 2D-QSAR studies have been performed on imidazoquinazoline and 4-thiazolidinone (B1220212) derivatives to correlate their structural features with their anticancer and antimicrobial activities, respectively. mdpi.comrsc.org

These models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure:

Lipophilic parameters (e.g., logP): Describe the hydrophobicity of the molecule, which influences membrane permeability and binding to hydrophobic pockets.

Electronic parameters (e.g., dipole moment, atomic charges): Describe the electronic distribution, which is crucial for electrostatic and hydrogen bonding interactions.

Topological parameters (e.g., connectivity indices): Describe the size, shape, and branching of the molecular skeleton.

A typical QSAR model takes the form of a linear equation where the biological activity (e.g., -log IC₅₀) is a function of these descriptors. By developing such models for a series of this compound derivatives, it would be possible to predict the binding affinities and selectivity of novel analogs, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. dergipark.org.tr

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS).

Two main approaches are used in virtual screening:

Structure-Based Virtual Screening (SBVS): This approach, which relies on the 3D structure of the target protein, uses molecular docking to screen large compound databases. Each compound is docked into the target's active site, and a scoring function is used to estimate its binding affinity. Compounds with the best scores are selected for experimental testing. This method was employed to screen natural product databases for potential inhibitors of the ACE2 receptor. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of known active ligands to identify new ones. A common LBVS method is pharmacophore modeling, which defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore model is then used as a 3D query to search compound databases for molecules that match these features. mdpi.com

For this compound, a ligand-based approach could be initiated by building a pharmacophore model based on its structure and known active analogs. This model could then be used to screen virtual libraries to identify novel chemical scaffolds that possess the key features for activity, leading to the identification of new lead compounds. nih.gov

Mechanistic Insights into Biological Interactions of 2 Diethylamino Nicotinic Acid Analogues

Investigations of Enzyme Inhibition Mechanisms

Analogues of 2-(diethylamino)nicotinic acid have been investigated for their potential to inhibit a range of enzymes critical to disease pathogenesis. The following subsections detail the mechanistic insights gained from these studies.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines—the conversion of dihydroorotate to orotate (B1227488). nih.govhaematologica.org This pathway is essential for the synthesis of DNA and RNA, making DHODH a therapeutic target for cancer and autoimmune diseases. haematologica.orgnih.gov Inhibition of DHODH depletes the pyrimidine (B1678525) nucleotide pool, which can halt cell proliferation, induce differentiation, and trigger apoptosis in rapidly dividing cells like those found in acute myeloid leukemia (AML). haematologica.orgcancer.gov Several potent DHODH inhibitors, such as Brequinar, Teriflunomide, and ASLAN003, have been developed and studied. nih.govhaematologica.org The therapeutic effect of DHODH inhibition can be reversed by the addition of exogenous uridine, which bypasses the de novo synthesis pathway. nih.gov

While DHODH is a validated target, specific research detailing the inhibitory profiles of this compound analogues against this enzyme is not extensively covered in the available literature. However, the general mechanism of DHODH inhibitors involves binding to the enzyme and preventing its catalytic function, leading to a reduction in orotate production and subsequent metabolic stress on the cell. nih.govnih.gov

Analogues based on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been identified as promising dual inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.govresearchgate.net HIV-1 RT is a multifunctional enzyme with two key activities essential for viral replication: a DNA polymerase function that converts the viral RNA genome into DNA, and a ribonuclease H (RNase H) function that degrades the RNA template from RNA/DNA hybrids. mdpi.com

A series of 44 compounds with the 2-amino-6-(trifluoromethyl)nicotinic acid structure were tested, with 34 of them inhibiting the RNase H function of HIV-1 RT in the low micromolar range. nih.gov Seven of these compounds also demonstrated the ability to inhibit viral replication in cell-based assays. nih.gov

Mode-of-action studies revealed that the most promising of these compounds, designated as compound 21 , functions as an allosteric, dual-site inhibitor. nih.gov It blocks both the polymerase and the RNase H functions of HIV-1 RT. nih.gov A key finding was that this compound interacts with conserved regions within the RNase H domain and maintains its inhibitory effect on the polymerase function even in the presence of mutations that confer resistance to common non-nucleoside inhibitors. nih.gov

| Compound | RNase H IC₅₀ (µM) | Antiviral Activity (SI) | Mechanism of Action |

| 21 | 14 | >10 | Allosteric dual-site inhibitor |

IC₅₀: Half maximal inhibitory concentration. SI: Selectivity Index.

This dual-inhibition mechanism makes the nicotinic acid scaffold a promising starting point for developing new antiretroviral agents that could be effective against drug-resistant HIV strains. nih.govresearchgate.net

Cyclooxygenase (COX) is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is typically induced at sites of inflammation. nih.gov Selective COX-2 inhibitors, such as celecoxib, were developed to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. nih.govconsensus.app

The mechanistic basis for the selective inhibition of COX-2 often relates to structural differences in the active sites of the two enzyme isoforms. While there is extensive research on various chemical classes as COX-2 inhibitors, including pyrazoline derivatives and sulfonamide-containing compounds ("coxibs"), specific data on the mechanistic inhibition of COX-2 by this compound analogues are not prominently featured in current scientific literature. nih.govbioworld.com

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis. nih.govmdpi.com Overexpression of PIM-1 is linked to the progression of various cancers, making it an attractive target for oncologic therapies. nih.govresearchgate.net PIM-1 promotes cell cycle progression and inactivates pro-apoptotic proteins, contributing to tumorigenesis. mdpi.com

Many PIM-1 inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase to block its activity. nih.gov Several small molecule inhibitors have been developed, including pan-PIM inhibitors like AZD1208 and CX-6258, as well as more selective agents. nih.govnih.govselleckchem.com

| Inhibitor | Type | PIM-1 IC₅₀ / Kᵢ |

| AZD1208 | Pan-PIM | 0.4 nM (IC₅₀) |

| CX-6258 | Pan-PIM | 5 nM (IC₅₀) |

| TP-3654 | Pan-PIM (PIM-1 selective) | 5 nM (Kᵢ) |

| SMI-4a | PIM-1 Selective | 17 nM (IC₅₀) |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

While the nicotinic acid scaffold is a common feature in medicinal chemistry, specific studies detailing the binding and inhibition mechanisms of this compound analogues against PIM-1 kinase are not available in the reviewed literature.

Molecular Recognition and Receptor Interaction Studies

Nicotinic acid is recognized by a specific G protein-coupled receptor (GPCR), identified as HM74A (also known as GPR109A), which acts as a high-affinity receptor. nih.gov A related receptor, HM74, serves as a low-affinity binding site. nih.gov These receptors are primarily found in adipose tissue. nih.gov

The interaction of nicotinic acid with the HM74A receptor is a Gᵢ-protein-coupled event. nih.govnih.gov Upon binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This molecular interaction is the basis for nicotinic acid's well-known effects on lipid metabolism. nih.gov The binding is specific, as demonstrated by experiments where radiolabeled nicotinic acid binding to membranes expressing the receptor can be displaced by related compounds like Acipimox. nih.gov

Biochemical Pathway Interventions (e.g., Nicotinate (B505614) and Nicotinamide (B372718) Metabolism Pathways)

Nicotinate (nicotinic acid) and nicotinamide are essential precursors for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). huji.ac.ilnih.gov NAD⁺ synthesis in mammals occurs through several pathways, including the de novo pathway from tryptophan and salvage pathways that recycle nicotinamide or utilize dietary nicotinic acid. nih.govnih.gov

The pathway that utilizes nicotinic acid is known as the Preiss-Handler pathway. nih.govreactome.org In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NAMN) by the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1). nih.gov NAMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is finally amidated to produce NAD⁺. nih.govreactome.org

An analogue such as this compound could intervene in this critical metabolic pathway in several ways. It could potentially act as a competitive inhibitor or a substrate for NAPRT1, thereby modulating the rate of NAD⁺ synthesis from endogenous or dietary nicotinic acid. By altering the intracellular pools of NAD⁺, such a compound could have wide-ranging effects on cellular processes that depend on this coenzyme, including energy metabolism, redox reactions, and the activity of NAD⁺-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govresearchgate.net

Cellular and Subcellular Mechanisms of Action (e.g., Inflammatory Cytokine Modulation in Macrophages)

Extensive research into the biological activities of nicotinic acid and its analogues has revealed significant immunomodulatory effects, particularly in the context of macrophage function and inflammatory signaling. While direct studies on this compound are not available in the provided search results, the well-documented mechanisms of the parent compound, nicotinic acid (niacin), offer a foundational understanding of the potential pathways through which its analogues may operate.

Nicotinic acid is recognized for its ability to modulate the production of pro-inflammatory cytokines in macrophages. nih.govresearchgate.net Macrophages, key cells of the innate immune system, play a critical role in the initiation and propagation of inflammatory responses. nih.gov Upon activation by inflammatory stimuli, such as lipopolysaccharide (LPS), macrophages release a variety of signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net

Studies have demonstrated that nicotinic acid can significantly attenuate the secretion of these pro-inflammatory cytokines. nih.govresearchgate.net For instance, in murine models of atherosclerosis, macrophages treated with nicotinic acid showed a decreased production of IL-6, IL-1, and TNF-α following an inflammatory challenge. nih.gov This anti-inflammatory effect is believed to contribute to the atheroprotective properties of nicotinic acid, independent of its well-known lipid-modifying effects. nih.gov

The primary molecular target for nicotinic acid's action on macrophages is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govnih.gov The expression of this receptor on macrophages allows for direct interaction with nicotinic acid, initiating a signaling cascade that ultimately leads to the suppression of inflammatory pathways. nih.gov Activation of GPR109A by nicotinic acid has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. researchgate.net By inhibiting NF-κB, nicotinic acid effectively reduces the transcription and subsequent release of key pro-inflammatory cytokines. researchgate.net

Advanced Research Applications of 2 Diethylamino Nicotinic Acid Derivatives in Material Science and Sensing

Development of Fluorescent Sensors and Probes

The inherent fluorescence capabilities of heterocyclic compounds, including derivatives of nicotinic acid, make them prime candidates for the development of sensitive and selective fluorescent sensors and probes. The strategic modification of the 2-(diethylamino)nicotinic acid scaffold allows for the fine-tuning of its photophysical properties, enabling the detection of various analytes.

The design of fluorescent probes based on nicotinic acid derivatives often revolves around modulating the intramolecular charge transfer (ICT) characteristics of the molecule. The diethylamino group at the 2-position acts as an electron-donating group, while the carboxylic acid and the pyridine (B92270) ring can act as electron-accepting moieties. This donor-acceptor (D-A) structure is fundamental to its photophysical behavior.

Key design principles for achieving tunable responses include:

Solvent Polarity Effects: The fluorescence emission of probes with significant ICT character is often highly sensitive to the polarity of the surrounding medium. In more polar solvents, the excited state is stabilized, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. This solvatochromism is a key principle used in developing probes for sensing environmental polarity.

Substitution Effects: The introduction of different substituent groups on the pyridine ring can significantly alter the electronic properties and, consequently, the fluorescence characteristics of the molecule. Electron-withdrawing or electron-donating groups can be strategically placed to fine-tune the energy levels of the frontier molecular orbitals, thereby controlling the emission wavelength and quantum yield.

Conformational Changes: The photophysical properties can also be tuned by restricting or altering the molecular conformation upon binding to a target analyte. For instance, the formation of a complex can lead to a more rigid structure, reducing non-radiative decay pathways and enhancing fluorescence intensity.

Studies on structurally related 2-amino-4,6-diphenylnicotinonitriles have demonstrated that the fluorescence spectra are highly dependent on the solvent environment, with varying emission maxima observed in different solvents. This highlights the influence of the solvent on the energy levels and electronic transitions involved in the fluorescence process.

Fluorescent sensors derived from nicotinic acid can operate through several mechanisms, including photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). In a typical CHEF-based sensor for metal ions, the non-fluorescent or weakly fluorescent probe becomes highly fluorescent upon binding to a specific metal ion. This is because the chelation of the metal ion suppresses the quenching processes and enhances the radiative decay.

While specific analytical performance data for sensors based directly on this compound are not extensively detailed in the reviewed literature, the principles from analogous systems suggest their potential for high sensitivity and selectivity. For example, nicotinamide-functionalized polymers have been shown to interact with DNA, and this interaction can be monitored by fluorescence, indicating the potential for developing nucleic acid sensors. The analytical performance of such sensors is typically evaluated based on parameters like the limit of detection (LOD), binding constant, and selectivity over other potential interfering species.

Table 1: Design Principles for Fluorescent Probes

| Design Principle | Mechanism | Effect on Photophysical Properties | Potential Application |

|---|---|---|---|

| Solvatochromism | Intramolecular Charge Transfer (ICT) | Emission wavelength shifts with solvent polarity | Sensing environmental polarity |

| Substituent Effects | Modification of electronic structure | Tunable emission wavelength and quantum yield | Analyte-specific probes |

| Conformational Restriction | Reduced non-radiative decay upon binding | Fluorescence enhancement ("turn-on" sensing) | Detection of metal ions or biomolecules |

Integration into Polymeric Materials and Nanotechnological Systems

The incorporation of this compound and its derivatives into polymer chains opens up possibilities for creating functional materials with advanced properties for a range of applications, particularly in the biomedical field.

Derivatives of nicotinic acid can be functionalized with polymerizable groups, such as acrylates or acrylamides, allowing them to be incorporated into polymers via various polymerization techniques. The presence of the nicotinic acid moiety in the polymer side chain can impart specific properties to the resulting material.

The structure-property relationship in these polymers is significantly influenced by the nature of the nicotinic acid derivative. For instance, the hydrophilicity, charge, and hydrogen-bonding capabilities of the polymer can be tailored by modifying the nicotinic acid unit. This, in turn, affects the polymer's solubility, thermal properties, and its interactions with biological systems. Copolymers containing a structurally similar monomer, 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate, have been synthesized to achieve dual thermo-pH responsive behavior, demonstrating how the inclusion of such monomers can lead to "smart" materials that respond to environmental stimuli. nih.gov

A significant area of research for nicotinic acid-containing polymers is in the field of gene delivery. Biocompatibility is a critical factor for any material intended for in vivo applications. Studies on copolymers synthesized from niacin-derived monomers have shown that increasing the molar ratio of the niacin-derived component can lead to improved biocompatibility. rsc.orgnih.gov